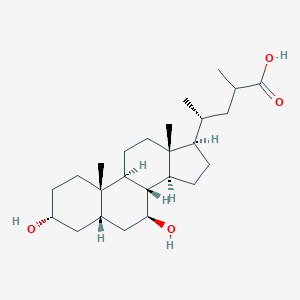
23-Methylursodeoxycholic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
23-Methylursodeoxycholic acid (23-MUDCA) is a bile acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a modified version of the natural bile acid ursodeoxycholic acid (UDCA), which has been used for the treatment of cholestatic liver diseases. 23-MUDCA is synthesized by modifying the chemical structure of UDCA, which enhances its biological activity and improves its pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 23-Methylursodeoxycholic acid involves its interaction with various receptors and enzymes in the body. It has been shown to activate the farnesoid X receptor (FXR), which plays a crucial role in the regulation of bile acid metabolism and liver function. It also interacts with other receptors such as the G protein-coupled bile acid receptor 1 (TGR5) and the pregnane X receptor (PXR). These interactions lead to the modulation of various signaling pathways, which ultimately result in the therapeutic effects of 23-Methylursodeoxycholic acid.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 23-Methylursodeoxycholic acid are mainly related to its interaction with various receptors and enzymes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the liver. It also reduces the accumulation of fat in the liver and improves insulin sensitivity. Additionally, it has been shown to have a protective effect on the heart and can prevent the development of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 23-Methylursodeoxycholic acid in lab experiments is its high purity and stability. It is also readily available for purchase from chemical suppliers. However, one of the limitations of using 23-Methylursodeoxycholic acid is its relatively high cost compared to other bile acid derivatives. Additionally, its biological activity may vary depending on the experimental conditions used.
Orientations Futures
There are several future directions for the research on 23-Methylursodeoxycholic acid. One of the main areas of interest is its potential use in the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC). Additionally, it has been suggested that 23-Methylursodeoxycholic acid may have a role in the treatment of inflammatory bowel disease (IBD) and colon cancer. Further research is needed to fully understand the therapeutic potential of 23-Methylursodeoxycholic acid in these diseases.
Méthodes De Synthèse
The synthesis of 23-Methylursodeoxycholic acid involves the modification of the chemical structure of UDCA using chemical reactions. The modification involves the introduction of a methyl group at the 23rd position of the UDCA molecule. This is achieved by using chemical reagents such as trimethylsilyl diazomethane and trifluoroacetic acid. The resulting product is a pure form of 23-Methylursodeoxycholic acid, which can be used for scientific research.
Applications De Recherche Scientifique
23-Methylursodeoxycholic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-fibrotic properties. It has also been shown to have a protective effect on liver cells and can prevent liver damage caused by various toxins. Additionally, it has been studied for its potential use in the treatment of metabolic disorders such as obesity and diabetes.
Propriétés
Numéro CAS |
113301-20-5 |
|---|---|
Nom du produit |
23-Methylursodeoxycholic acid |
Formule moléculaire |
C25H42O4 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-14(11-15(2)23(28)29)18-5-6-19-22-20(8-10-25(18,19)4)24(3)9-7-17(26)12-16(24)13-21(22)27/h14-22,26-27H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16+,17-,18-,19+,20+,21+,22+,24+,25-/m1/s1 |
Clé InChI |
XMIXAXLPZCFFCG-BGXBKFFBSA-N |
SMILES isomérique |
C[C@H](CC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canonique |
CC(CC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonymes |
23-methyl-UDCA 23-methylursodeoxycholic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



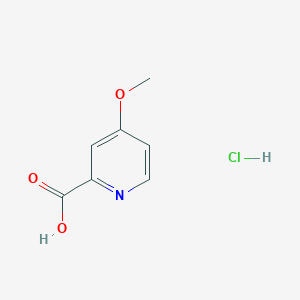
![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)
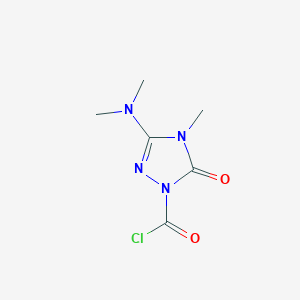


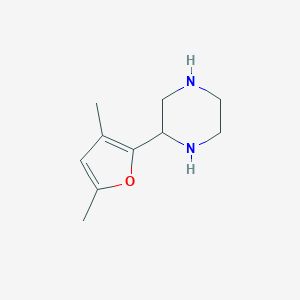
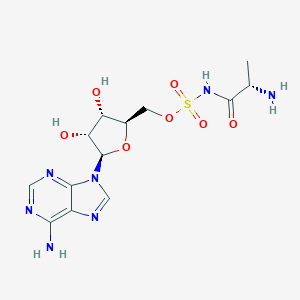
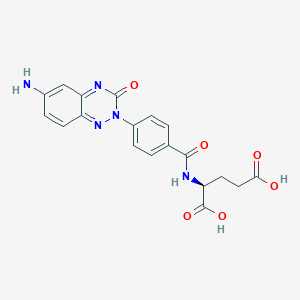


![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)
